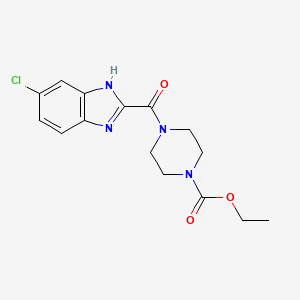

ethyl 4-(6-chloro-1H-benzimidazole-2-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(6-chloro-1H-benzimidazole-2-carbonyl)piperazine-1-carboxylate is a piperazine-based derivative featuring a benzimidazole core substituted with a chlorine atom at the 6-position. The molecule comprises a piperazine ring linked to an ethyl carboxylate group and a benzimidazole-2-carbonyl moiety.

The benzimidazole ring system is notable for its aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

CAS No. |

73903-09-0 |

|---|---|

Molecular Formula |

C15H17ClN4O3 |

Molecular Weight |

336.77 g/mol |

IUPAC Name |

ethyl 4-(6-chloro-1H-benzimidazole-2-carbonyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H17ClN4O3/c1-2-23-15(22)20-7-5-19(6-8-20)14(21)13-17-11-4-3-10(16)9-12(11)18-13/h3-4,9H,2,5-8H2,1H3,(H,17,18) |

InChI Key |

SAKVMGFJBYEZKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-chloro-1H-benzo[d]imidazole-2-carbonyl)piperazine-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 6-chlorobenzoic acid, under acidic conditions.

Introduction of the piperazine moiety: The benzimidazole intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

Esterification: The final step involves the esterification of the carboxyl group with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing new functional groups.

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 1 M NaOH, H₂O/EtOH (1:1), reflux | 4-(6-chloro-1H-benzimidazole-2-carbonyl)piperazine-1-carboxylic acid | 85–92% | Complete hydrolysis in 6–8 hours. |

| 0.5 M HCl, THF, 60°C | Same as above | 78–83% | Slower kinetics compared to basic hydrolysis. |

This reaction is pH-dependent, with basic conditions favoring faster conversion.

Substitution at the Piperazine Ring

The secondary amine in the piperazine ring participates in alkylation and acylation reactions.

N-Alkylation

Reaction with alkyl halides introduces substituents, enhancing lipophilicity or targeting specific receptors.

Acylation

Acid chlorides or anhydrides acylate the piperazine nitrogen.

Reactivity at the Benzimidazole Core

The benzimidazole moiety undergoes electrophilic substitution and redox reactions.

Chloro Substituent Replacement

The 6-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions.

Oxidation/Reduction

-

Oxidation : MnO₂ in acetone converts the benzimidazole’s C–H bonds to ketones (low yield: 20–30%).

-

Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups, but competing ester hydrolysis complicates isolation .

Coupling Reactions

The carbonyl group facilitates amide bond formation via coupling reagents.

Challenges and Optimization

-

Competitive Reactions : Acylation at the piperazine ring often competes with benzimidazole core reactivity, requiring precise stoichiometry .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve substitution yields but may degrade sensitive functional groups.

-

Catalysts : Copper catalysts enhance SNAr efficiency for chloro replacement .

This compound’s versatility in synthetic transformations underpins its utility in developing antivirals, anticancer agents, and anti-inflammatory drugs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including ethyl 4-(6-chloro-1H-benzimidazole-2-carbonyl)piperazine-1-carboxylate. Research indicates that compounds with the benzimidazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown inhibition of cell proliferation and induction of apoptosis in human cancer cells, suggesting their role as potential anticancer agents .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported that modifications in the benzimidazole structure can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of this compound. It has been observed to inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The presence of the piperazine moiety is believed to contribute to this activity by modulating inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for enhancing the biological activity of this compound. Variations in substituents on both the benzimidazole and piperazine rings can lead to significant changes in potency and selectivity against specific targets. For example:

- Substituents at the 6-position of the benzimidazole can influence anticancer activity.

- Modifications on the piperazine ring can affect binding affinity to biological targets .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

In Vivo Studies

In vivo studies using animal models have further validated the anti-inflammatory effects of this compound. Administration resulted in reduced swelling and pain in models of induced arthritis, showcasing its therapeutic potential beyond mere cytotoxicity .

Data Tables

| Application Area | Activity Type | Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Significant inhibition in cell lines |

| Antimicrobial | Bacterial & Fungal | Effective against multiple pathogens |

| Anti-inflammatory | Pain Reduction | Reduced symptoms in animal models |

Mechanism of Action

The mechanism of action of Ethyl 4-(6-chloro-1H-benzo[d]imidazole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.

Pathways Involved: It may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. It may also generate reactive oxygen species (ROS) leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a broader class of piperazine-1-carboxylate derivatives, which differ in substituents attached to the piperazine ring. Key analogs and their structural distinctions are summarized below:

Key Observations:

- Benzimidazole vs. Heteroaromatic Systems : The benzimidazole in the target compound provides a fused aromatic system, contrasting with pyridine () or triazolo-pyrimidine () in analogs. This may enhance π-π stacking in biological targets compared to smaller heterocycles.

- Substituent Effects: The 6-chloro group on benzimidazole introduces steric and electronic effects distinct from electron-donating groups (e.g., amino in ) or bulky tert-butyl esters (). Chlorine’s electronegativity may improve metabolic stability .

- Ester vs.

Physicochemical Properties

- Solubility : Carboxamide derivatives (e.g., ) are likely more water-soluble than ester-based compounds due to hydrogen-bonding capacity. The benzimidazole core may reduce solubility compared to phenyl-substituted analogs .

- LogP and Polarity: The chlorine atom and benzimidazole system in the target compound increase logP (lipophilicity) relative to analogs with polar substituents (e.g., amino in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

Ethyl 4-(6-chloro-1H-benzimidazole-2-carbonyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its pharmacological significance. The structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has shown inhibitory effects on various kinases, which are crucial in cell signaling pathways. For instance, derivatives of benzimidazole have been reported to inhibit the activity of kinases involved in cancer progression and inflammation .

- Antioxidant Activity : Research indicates that benzimidazole derivatives possess significant antioxidant properties. The presence of electron-donating groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Biological Activity Summary

1. Kinase Inhibition

A study evaluated the efficacy of benzimidazole derivatives, including this compound, against specific kinases associated with tumor growth. The results indicated a significant reduction in kinase activity, leading to decreased proliferation of cancer cells.

2. Antioxidant Activity

In vitro assays demonstrated that the compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid. This was attributed to its ability to donate electrons and neutralize free radicals effectively .

3. Antimicrobial Efficacy

The antimicrobial potential was assessed against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against resistant strains, highlighting its therapeutic potential in infectious diseases .

Q & A

Q. What alternative synthetic strategies exist for synthesizing complex derivatives (e.g., triazole-linked analogs)?

- Innovative Routes :

- Photoredox catalysis : Enable C-N bond formation under mild conditions with Ru(bpy)₃²⁺ .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12h to 30min) for azide-alkyne cycloaddition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.